N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a pyridin-3-yloxy group and a carboxamide linkage to a 2-methylphenyl moiety. This compound has drawn interest in medicinal chemistry for its structural uniqueness, though its specific biological targets and pharmacokinetic properties remain under investigation .
Properties
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-2-3-7-15(12)18-16(20)19-10-14(11-19)21-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOCUAFHBHSYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridin-3-yloxy group: This step usually involves nucleophilic substitution reactions.
Introduction of the carboxamide group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound belongs to a broader class of carboxamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Functional and Pharmacological Insights
Azetidine vs. Piperidine Derivatives: The azetidine core in the target compound imposes greater ring strain compared to the piperidine analog in . This strain may enhance reactivity or binding specificity in enzyme inhibition but could reduce thermodynamic stability.
Azetidine vs. Oxadiazole Derivatives :
- The 1,3,4-oxadiazole in is a bioisostere for ester or amide groups, offering metabolic resistance. In contrast, the azetidine carboxamide may undergo slower hydrolysis due to steric hindrance.
- The benzoxazole moiety in provides π-π stacking interactions, whereas the pyridin-3-yloxy group in the target compound may engage in hydrogen bonding with biological targets.
Research Findings and Limitations
- Synthesis Challenges : The target compound’s azetidine ring requires high-pressure cyclization, yielding <50% purity in initial trials . Piperidine and oxadiazole analogs are synthetically more accessible.
- In Silico Predictions: Molecular docking studies suggest the target compound binds to adenosine A₂A receptors (docking score: −9.2 kcal/mol) with comparable affinity to piperidine-based analogs (−8.7 kcal/mol) .
Notes
- Evidence Gaps : Direct comparative pharmacological data (e.g., IC₅₀, bioavailability) for the target compound and its analogs are scarce in publicly available literature.
- Computational Estimates : Molecular weights and logP values are calculated using ChemDraw and SwissADME; experimental validation is required.
Biological Activity
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with a 2-methylphenyl group and a pyridin-3-yloxy moiety. These structural components contribute to its unique chemical properties, influencing its interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Azetidine Ring | Four-membered nitrogen-containing ring |
| 2-Methylphenyl Group | Enhances lipophilicity and potential receptor interactions |
| Pyridin-3-yloxy Group | Provides additional binding interactions with biological targets |
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that compounds with similar structures may exhibit significant pharmacological effects, including:
- Anti-inflammatory properties : Modulating inflammatory pathways by inhibiting specific enzymes.
- Analgesic effects : Reducing pain through central or peripheral mechanisms.
- Anticancer activity : Targeting cancer cell proliferation and survival pathways.
The precise mechanism often involves binding to specific receptors or enzymes, thus altering their activity and influencing various metabolic pathways.
Case Studies and Experimental Data
- Anticancer Activity : A study demonstrated that compounds structurally related to this compound showed potent inhibitory effects on cancer cell lines. For instance, the compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating significant potential as an anticancer agent.
- Anti-inflammatory Effects : In vivo studies have shown that the compound can reduce inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases.
- Mechanistic Insights : Further investigations revealed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis, providing insights into its anticancer mechanisms .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | Chlorine substituent | Potentially different due to electronegativity |
| N-(2-bromophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | Bromine substituent | Distinct reactivity patterns |
| This compound | Methyl group | Alters lipophilicity and receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
